(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor to form the cyclopropane ring, followed by further functionalization to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve the extraction of essential oils from natural sources, followed by purification and isolation of the target compound. Advanced techniques such as chromatography and distillation are commonly employed to obtain high-purity this compound. Additionally, large-scale synthetic methods may be developed to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce fully hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a natural remedy in traditional medicine.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and potential health benefits.
Mechanism of Action
The mechanism of action of (4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Viridiflorol: Another sesquiterpene alcohol with a similar structure and found in essential oils.
Ledol: A related compound with similar biological activities and applications.
Cedrol: A sesquiterpene alcohol with a different structure but comparable uses in fragrances and traditional medicine.
Uniqueness
(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol is unique due to its distinctive cyclopropane-azulene structure, which imparts specific chemical and biological properties. Its combination of a cyclopropane ring and an azulene skeleton is relatively rare among natural compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol |
InChI |
InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3/t9?,10?,11?,12?,13?,15-/m0/s1 |
InChI Key |
QWRTXOOFEHOROQ-UCLMFWMVSA-N |
Isomeric SMILES |
CC1CC[C@]2(C1C3C(C3(C)C)CCC2C)O |
Canonical SMILES |
CC1CCC2(C1C3C(C3(C)C)CCC2C)O |
Origin of Product |
United States |
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